5-Carbamoyl-2-methylfuran-3-sulfonyl chloride
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Overview
Description
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is an organic compound with the molecular formula C₆H₆ClNO₄S and a molecular weight of 223.63 g/mol . This compound is characterized by the presence of a furan ring substituted with a carbamoyl group, a methyl group, and a sulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride typically involves the reaction of 5-carbamoyl-2-methylfuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Carbamoyl-2-methylfuran+Chlorosulfonic acid→5-Carbamoyl-2-methylfuran-3-sulfonyl chloride+By-products
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve scalability.
Chemical Reactions Analysis
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and in the design of enzyme inhibitors, where the compound can form stable complexes with target enzymes .
Comparison with Similar Compounds
Similar compounds to 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride include:
5-Carbamoyl-2-methylfuran-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
5-Carbamoyl-2-methylfuran-3-sulfonic acid: This compound has a sulfonic acid group, which is more acidic and less reactive compared to the sulfonyl chloride group.
5-Carbamoyl-2-methylfuran-3-sulfonyl fluoride: This compound has a sulfonyl fluoride group, which is also reactive towards nucleophiles but has different reactivity compared to the sulfonyl chloride group.
The uniqueness of this compound lies in its high reactivity towards nucleophiles, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-carbamoyl-2-methylfuran-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMBSMSPMTIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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